molecular formula C10H12N4S B14547834 N~2~-Ethyl-N~5~-phenyl-1,3,4-thiadiazole-2,5-diamine CAS No. 61784-99-4

N~2~-Ethyl-N~5~-phenyl-1,3,4-thiadiazole-2,5-diamine

Cat. No.: B14547834
CAS No.: 61784-99-4
M. Wt: 220.30 g/mol
InChI Key: JNQCFXGITMFXBC-UHFFFAOYSA-N
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Description

N~2~-Ethyl-N~5~-phenyl-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound that belongs to the 1,3,4-thiadiazole family. This compound is characterized by the presence of a thiadiazole ring, which consists of two nitrogen atoms and one sulfur atom. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Ethyl-N~5~-phenyl-1,3,4-thiadiazole-2,5-diamine typically involves the reaction of phenylthiosemicarbazide with ethyl isothiocyanate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of N2-Ethyl-N~5~-phenyl-1,3,4-thiadiazole-2,5-diamine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

N~2~-Ethyl-N~5~-phenyl-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N~2~-Ethyl-N~5~-phenyl-1,3,4-thiadiazole-2,5-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

N~2~-Ethyl-N~5~-phenyl-1,3,4-thiadiazole-2,5-diamine can be compared with other thiadiazole derivatives, such as:

The unique combination of the ethyl and phenyl groups in N2-Ethyl-N~5~-phenyl-1,3,4-thiadiazole-2,5-diamine contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61784-99-4

Molecular Formula

C10H12N4S

Molecular Weight

220.30 g/mol

IUPAC Name

5-N-ethyl-2-N-phenyl-1,3,4-thiadiazole-2,5-diamine

InChI

InChI=1S/C10H12N4S/c1-2-11-9-13-14-10(15-9)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,13)(H,12,14)

InChI Key

JNQCFXGITMFXBC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NN=C(S1)NC2=CC=CC=C2

Origin of Product

United States

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